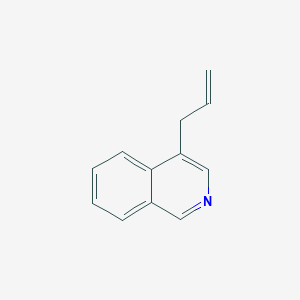

Isoquinoline, 4-(2-propen-1-yl)-

Overview

Description

Isoquinoline, 4-(2-propen-1-yl)- is a chemical compound with the molecular formula C12H11N . It is not intended for human or veterinary use but is used for research purposes.

Synthesis Analysis

Isoquinoline can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction . A specific synthesis of 4-(1 H -isochromen-1-yl)isoquinolines involves the AgBF 4-catalyzed self-reaction of ortho-alkynylarylaldehydes to give isochromene intermediates .Molecular Structure Analysis

The molecular structure of Isoquinoline, 4-(2-propen-1-yl)- consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The molecular weight is approximately 169.22 g/mol .Chemical Reactions Analysis

Isoquinoline undergoes various chemical reactions. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provides isoquinolines . Other reactions include sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a somewhat unpleasant odor . It is classified as a weak base, with base strength comparable to that of pyridine and quinoline . The boiling point is approximately 515. ± 2. K .Scientific Research Applications

- Researchers have developed synthetic methodologies for producing quinolone antibiotics, including modification at C2, C3, or N-hydroxylation. 4-Quinolone-3-carboxamides, a subclass, have shown promise in anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory applications .

- These compounds hold promise in managing autoimmune conditions and reducing tumor cell metastasis experimentally .

- In the current context, there’s a growing emphasis on greener and more sustainable chemical processes. Researchers aim to develop environmentally friendly synthetic routes using quinoline derivatives .

Medicinal Chemistry and Drug Development

Immunomodulation and CNS Autoimmunity

Industrial Chemistry and Sustainable Processes

Safety and Hazards

Isoquinoline is classified as harmful if swallowed, toxic in contact with skin, causes skin irritation, and causes serious eye irritation . It may also cause cancer and is harmful to aquatic life with long-lasting effects . It is advised to wear protective clothing and avoid release to the environment when handling this compound .

Future Directions

Isoquinoline derivatives are frequently found in a large number of bioactive natural products and pharmaceutically important molecules . The synthesis of these derivatives is an easy and useful way to produce artificial molecules with potential applications . Therefore, the research and development of Isoquinoline, 4-(2-propen-1-yl)- and its derivatives could have significant implications in various fields, including pharmaceuticals and material sciences .

Mechanism of Action

Target of Action

4-Allylisoquinoline, also known as 4-prop-2-enylisoquinoline or Isoquinoline, 4-(2-propen-1-yl)-, is a type of quinoline compound . Quinoline compounds are known to have a wide range of therapeutic potential . They are found in more than 60 FDA approved drugs and are used in treatments ranging from anticancer, antibacterial, antiviral to cystic fibrosis and cardiotonic

Mode of Action

Quinoline compounds are known to interfere with the ability of parasites to break down and digest hemoglobin . They are also known to activate natural killer (NK) cells via the aryl hydrocarbon receptor and increase their DNAM-1 cell surface expression .

Biochemical Pathways

For instance, they have been reported to inhibit angiogenesis and upregulate the expression of thrombospondin by tumor cells .

Result of Action

For instance, they can improve the cytotoxicity of NK cells against melanoma cells and augment their immunoregulatory functions .

properties

IUPAC Name |

4-prop-2-enylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-2-5-10-8-13-9-11-6-3-4-7-12(10)11/h2-4,6-9H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLHMQZWRMDKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CN=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Allylisoquinoline | |

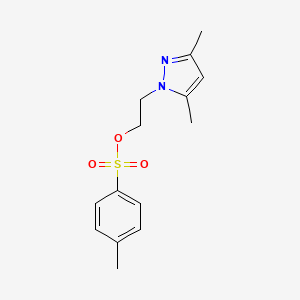

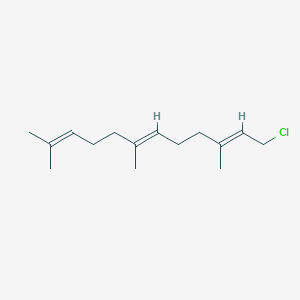

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate](/img/structure/B3149223.png)

![7-[7-[9,9-Dimethyl-7-(N-naphthalen-2-ylanilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-naphthalen-2-yl-N-phenylfluoren-2-amine](/img/structure/B3149257.png)

![Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate](/img/structure/B3149267.png)